molecular formula C8H16N2O B034630 1-Isopropyl-N,N-dimethylaziridine-2-carboxamide CAS No. 103912-35-2

1-Isopropyl-N,N-dimethylaziridine-2-carboxamide

Cat. No. B034630
M. Wt: 156.23 g/mol
InChI Key: YEIFGHXAFQZNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-N,N-dimethylaziridine-2-carboxamide, also known as IDAC, is a synthetic compound used in scientific research. It belongs to the class of aziridine carboxamides and is commonly used as a building block in the synthesis of other compounds. IDAC has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 1-Isopropyl-N,N-dimethylaziridine-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and preventing the formation of new blood vessels in tumors. 1-Isopropyl-N,N-dimethylaziridine-2-carboxamide has also been found to inhibit the growth of certain fungi and bacteria by disrupting their cell membranes.

Biochemical And Physiological Effects

1-Isopropyl-N,N-dimethylaziridine-2-carboxamide has been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Isopropyl-N,N-dimethylaziridine-2-carboxamide in laboratory experiments is its versatility. It can be used as a building block in the synthesis of other compounds, making it a valuable tool for drug discovery and development. However, the low yield of the synthesis process and the limited availability of 1-Isopropyl-N,N-dimethylaziridine-2-carboxamide can be a limitation for some experiments.

Future Directions

There are several potential future directions for 1-Isopropyl-N,N-dimethylaziridine-2-carboxamide research. One area of interest is the development of new compounds based on the structure of 1-Isopropyl-N,N-dimethylaziridine-2-carboxamide with improved pharmacological properties. Another area of interest is the study of the mechanism of action of 1-Isopropyl-N,N-dimethylaziridine-2-carboxamide and its potential applications in the treatment of other diseases.
In conclusion, 1-Isopropyl-N,N-dimethylaziridine-2-carboxamide is a synthetic compound used in scientific research for its potential applications in drug discovery and development. While its mechanism of action and physiological effects are not fully understood, 1-Isopropyl-N,N-dimethylaziridine-2-carboxamide has been found to exhibit anticancer, antifungal, and antibacterial properties. Further research is needed to fully understand the potential of 1-Isopropyl-N,N-dimethylaziridine-2-carboxamide in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 1-Isopropyl-N,N-dimethylaziridine-2-carboxamide involves the reaction of isopropylamine, dimethylamine, and glyoxal in the presence of a catalyst. The product is then purified using column chromatography to obtain pure 1-Isopropyl-N,N-dimethylaziridine-2-carboxamide. The yield of the synthesis process is typically around 50%.

Scientific Research Applications

1-Isopropyl-N,N-dimethylaziridine-2-carboxamide has been used in various scientific research applications, including drug discovery and development. It has been found to exhibit anticancer, antifungal, and antibacterial properties. 1-Isopropyl-N,N-dimethylaziridine-2-carboxamide has also been used as a starting material in the synthesis of other compounds with potential therapeutic applications.

properties

CAS RN

103912-35-2

Product Name

1-Isopropyl-N,N-dimethylaziridine-2-carboxamide

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N,N-dimethyl-1-propan-2-ylaziridine-2-carboxamide

InChI

InChI=1S/C8H16N2O/c1-6(2)10-5-7(10)8(11)9(3)4/h6-7H,5H2,1-4H3

InChI Key

YEIFGHXAFQZNBH-UHFFFAOYSA-N

SMILES

CC(C)N1CC1C(=O)N(C)C

Canonical SMILES

CC(C)N1CC1C(=O)N(C)C

synonyms

2-Aziridinecarboxamide, N,N-dimethyl-1-(1-methylethyl)-

Origin of Product

United States

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